Heptafluoropropyl bromide

Nucleophilic Substitution Fluorinated Building Block Organic Synthesis

Heptafluoropropyl bromide (CAS 422-85-5), also known as 1-bromo-1,1,2,2,3,3,3-heptafluoropropane or R217caB1, is a fully halogenated propane derivative (C3BrF7) with a molecular weight of 248.93 g/mol. It is characterized by a low boiling point (reported between 11-12°C at atmospheric pressure) and a high liquid density (approx.

Molecular Formula C3BrF7
Molecular Weight 248.92 g/mol
CAS No. 422-85-5
Cat. No. B1362541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptafluoropropyl bromide
CAS422-85-5
Molecular FormulaC3BrF7
Molecular Weight248.92 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)(C(F)(F)Br)(F)F
InChIInChI=1S/C3BrF7/c4-2(7,8)1(5,6)3(9,10)11
InChIKeyLANNRYWUUQMNPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heptafluoropropyl Bromide (CAS 422-85-5) | Core Physicochemical & Hazard Profile


Heptafluoropropyl bromide (CAS 422-85-5), also known as 1-bromo-1,1,2,2,3,3,3-heptafluoropropane or R217caB1, is a fully halogenated propane derivative (C3BrF7) with a molecular weight of 248.93 g/mol . It is characterized by a low boiling point (reported between 11-12°C at atmospheric pressure) and a high liquid density (approx. 1.875 g/cm³ at 25°C) [1]. The compound is classified as harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332) and is a skin and eye irritant (H315, H319) . Its primary utility lies in research applications as a fluorinated building block for organic synthesis and as a specialty solvent .

Why Heptafluoropropyl Bromide (CAS 422-85-5) Cannot Be Casually Substituted with Other Fluorinated Propanes


Within the class of short-chain perfluoroalkyl bromides and alkanes, substitution is not trivial due to significant variance in critical physical and reactive properties. For instance, replacing Heptafluoropropyl bromide (C3F7Br) with a non-brominated analog like Heptafluoropropane (C3F7H, HFC-227ea) results in a loss of nucleophilic substitution reactivity due to the absence of the bromine leaving group . Conversely, substitution with Heptafluoropropyl iodide (C3F7I) introduces a better leaving group, which can lead to faster, less controlled reaction kinetics and altered mechanistic pathways [1]. Similarly, differences in boiling points and densities across analogs impact experimental design, requiring distinct handling and solvent recovery procedures. These quantifiable differences, detailed in the evidence below, make Heptafluoropropyl bromide a distinct chemical entity for specific research and industrial applications.

Quantitative Differential Evidence for Heptafluoropropyl Bromide (CAS 422-85-5) Against Key Analogs


Reactivity Advantage: Bromine Leaving Group vs. Non-Brominated Heptafluoropropane (HFC-227ea)

The presence of a bromine atom in Heptafluoropropyl bromide (C3F7Br) provides a competent leaving group for nucleophilic substitution (SN2) reactions, a functionality entirely absent in the non-brominated analog Heptafluoropropane (C3F7H, HFC-227ea). This fundamental difference in molecular structure dictates that C3F7H cannot participate in substitution reactions, while C3F7Br can be used as a key reagent for introducing the perfluoropropyl group . The bromine atom allows for efficient nucleophilic substitution, making it a crucial intermediate for synthesizing more complex fluorinated compounds . This distinction is critical for researchers requiring a reactive fluorinated alkylating agent.

Nucleophilic Substitution Fluorinated Building Block Organic Synthesis

Boiling Point Differential: Heptafluoropropyl Bromide vs. Heptafluoropropyl Iodide

Heptafluoropropyl bromide (CAS 422-85-5) exhibits a significantly lower boiling point (11-12°C) compared to its iodo-analog, Heptafluoropropyl iodide (CAS 754-34-7), which has a reported boiling point of 40-41°C . This 29-30°C difference in volatility necessitates different handling protocols (e.g., cold storage for the bromide) and makes the bromide more suitable for applications requiring a highly volatile liquid or a low-boiling solvent. The higher volatility of the bromide may also offer advantages in certain gas-phase reactions or in processes where easy removal of the solvent is required.

Physical Properties Volatility Handling and Storage

Density Differential: Heptafluoropropyl Bromide vs. Heptafluoropropyl Iodide

Heptafluoropropyl bromide has a measured density of 1.875 g/cm³ at 25°C [1]. This is approximately 8.5% lower than the density of Heptafluoropropyl iodide, which is reported as 2.05 g/cm³ at 25°C [2]. This density difference is consequential in applications where mass or volume is critical, such as in two-phase solvent systems, density gradient centrifugation, or when formulating mixtures where component densities must be precisely matched to prevent separation.

Physical Properties Density Material Science

Environmental Profile Comparison: Heptafluoropropyl Bromide as a Potential Low-GWP Alternative

Heptafluoropropyl bromide is being explored as a potential alternative in applications traditionally dominated by agents with high Global Warming Potential (GWP) or Ozone Depletion Potential (ODP) . While a specific GWP value for C3F7Br was not located in this search, the compound is described as having a 'low global warming potential' compared to traditional refrigerants like CFCs and HCFCs . In contrast, a common alternative for fire suppression, HFC-227ea (Heptafluoropropane), has a well-documented high GWP of 3220-3500 [1]. This suggests that Heptafluoropropyl bromide, by virtue of its bromine atom which facilitates faster atmospheric degradation, could present a significantly lower GWP profile, aligning it with modern environmental regulations.

Environmental Science Green Chemistry Refrigerants Fire Suppression

Toxicity Profile: Classification as Harmful by Multiple Routes (Acute Toxicity Category 4)

Heptafluoropropyl bromide is consistently classified with hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled), placing it in Acute Toxicity Category 4 for all three exposure routes . This specific, multi-route classification necessitates stringent handling protocols, including the use of personal protective equipment and local exhaust ventilation. While not a direct comparator, this quantified hazard classification provides a clear, verifiable benchmark for risk assessment during procurement and use, distinguishing it from other reagents that may only be classified as irritants or may have more severe acute toxicity profiles.

Toxicology Safety Handling Protocols

Procurement-Driven Application Scenarios for Heptafluoropropyl Bromide (CAS 422-85-5)


Synthesis of Fluorinated Building Blocks Requiring a Reactive Leaving Group

Researchers synthesizing novel perfluoroalkylated compounds for pharmaceuticals or agrochemicals require a reagent that can reliably transfer the heptafluoropropyl group. As established in Section 3, Heptafluoropropyl bromide (CAS 422-85-5) possesses a reactive C-Br bond suitable for nucleophilic substitution, a capability absent in its non-brominated counterpart, Heptafluoropropane (C3F7H) . This makes C3F7Br a necessary reagent for these specific synthetic pathways. Its selection is further refined by its distinct physical properties (lower boiling point and density) compared to Heptafluoropropyl iodide (C3F7I) [1], which can influence reaction kinetics and product workup.

Development of Low-GWP Specialty Fluids for Refrigeration or Heat Transfer

Industrial researchers developing next-generation refrigerants or heat transfer fluids that must comply with stringent environmental regulations (e.g., F-Gas regulations) are actively seeking alternatives to high-GWP HFCs like HFC-227ea (GWP >3000). The data presented in Section 3 indicates that Heptafluoropropyl bromide is being explored for this purpose due to its anticipated 'low global warming potential' . For procurement in this field, C3F7Br represents a candidate molecule for evaluation and formulation, distinct from high-GWP HFC alternatives, despite the lack of a specific, published GWP value in the retrieved sources.

Use as a High-Density, Volatile Solvent in Specialized Analytical Chemistry

Analytical chemists, particularly those employing mass spectrometry (MS) as a derivatizing agent, may select Heptafluoropropyl bromide for its unique combination of properties. Its high density (1.875 g/cm³) [1] and low boiling point (11-12°C) provide a distinct physical profile compared to other perfluoroalkyl halides [2]. This combination of high density and high volatility can be advantageous in specific sample preparation or analytical workflows where these properties enhance detection limits or facilitate separation, providing a clear rationale for its procurement over alternative fluorinated solvents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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